N-[2-(2,4-dichlorophenyl)ethyl]-1-ethylpiperidin-4-amine
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Overview
Description
N-[2-(2,4-dichlorophenyl)ethyl]-1-ethylpiperidin-4-amine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group and a 2,4-dichlorophenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-1-ethylpiperidin-4-amine typically involves the reaction of 2,4-dichlorophenyl ethylamine with 1-ethylpiperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)ethyl]-1-ethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: this compound N-oxide
Reduction: this compound derivatives
Substitution: Hydroxyl or amino-substituted derivatives
Scientific Research Applications
N-[2-(2,4-dichlorophenyl)ethyl]-1-ethylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-1-ethylpiperidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to specific sites on these targets, altering their conformation and function. This interaction can result in various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dichlorophenyl)ethyl]urea
- N-[2-(2,4-dichlorophenyl)ethyl]-3-methylbenzenesulfonamide
- N-[2-(2,4-dichlorophenyl)ethyl]pyridin-2-amine
Uniqueness
N-[2-(2,4-dichlorophenyl)ethyl]-1-ethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2,4-dichlorophenyl ethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]-1-ethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2/c1-2-19-9-6-14(7-10-19)18-8-5-12-3-4-13(16)11-15(12)17/h3-4,11,14,18H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRCQXKPKBPUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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